(4-Formyl-2,6-dimethoxyphenyl) 2-chlorobenzoate
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Overview
Description
(4-Formyl-2,6-dimethoxyphenyl) 2-chlorobenzoate is an organic compound with the molecular formula C16H13ClO5 It is characterized by the presence of a formyl group, two methoxy groups, and a chlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Formyl-2,6-dimethoxyphenyl) 2-chlorobenzoate typically involves the esterification of 4-formyl-2,6-dimethoxyphenol with 2-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions are typically mild, with the reaction being conducted at room temperature for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (4-Formyl-2,6-dimethoxyphenyl) 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the benzoate moiety can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: 4-Formyl-2,6-dimethoxyphenyl 2-carboxybenzoate.
Reduction: 4-Hydroxymethyl-2,6-dimethoxyphenyl 2-chlorobenzoate.
Substitution: 4-Formyl-2,6-dimethoxyphenyl 2-aminobenzoate (if amine is used as nucleophile).
Scientific Research Applications
(4-Formyl-2,6-dimethoxyphenyl) 2-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and oxidoreductases.
Industry: Used in the production of specialty chemicals and as a building block in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (4-Formyl-2,6-dimethoxyphenyl) 2-chlorobenzoate depends on its specific application. In biological systems, it may act as a substrate for enzymes such as esterases, which hydrolyze the ester bond to release the active form of the compound. The formyl group can also participate in various biochemical pathways, including those involving aldehyde dehydrogenases.
Comparison with Similar Compounds
4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzoate: Similar structure but with the chlorine atom at the para position.
4-Formyl-2,6-dimethoxyphenyl benzoate: Lacks the chlorine atom, making it less reactive in substitution reactions.
4-Formyl-2,6-dimethoxyphenyl 2-bromobenzoate: Contains a bromine atom instead of chlorine, which can affect its reactivity and applications.
Uniqueness: (4-Formyl-2,6-dimethoxyphenyl) 2-chlorobenzoate is unique due to the presence of both formyl and methoxy groups, which provide multiple sites for chemical modification. The chlorine atom in the benzoate moiety also allows for further functionalization through substitution reactions, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
(4-formyl-2,6-dimethoxyphenyl) 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO5/c1-20-13-7-10(9-18)8-14(21-2)15(13)22-16(19)11-5-3-4-6-12(11)17/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBYHWPOTWOQGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC(=O)C2=CC=CC=C2Cl)OC)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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